3-(6-Ethoxynaphthalen-2-Yl)-1-(Propan-2-Yl)-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine
Description
3-(6-Ethoxynaphthalen-2-Yl)-1-(Propan-2-Yl)-1H-Pyrazolo[3,4-D]pyrimidin-4-Amine (Compound A) is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 6-ethoxynaphthalen-2-yl group at position 3, an isopropyl (propan-2-yl) substituent at position 1, and an amine moiety at position 3. Its molecular formula is C₂₂H₂₂N₆O, with an average mass of 386.45 g/mol (monoisotopic mass: 386.1854) .
Compound A has been crystallographically validated as a kinase inhibitor, forming a complex with the c-SRC kinase domain (PDB ID: 3UQF) at 2.27 Å resolution . This interaction highlights its role in competitive ATP-binding site inhibition, leveraging the ethoxynaphthyl group for hydrophobic interactions and the pyrazolopyrimidine core for hydrogen bonding.
Properties
Molecular Formula |
C20H21N5O |
|---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
3-(6-ethoxynaphthalen-2-yl)-1-propan-2-ylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C20H21N5O/c1-4-26-16-8-7-13-9-15(6-5-14(13)10-16)18-17-19(21)22-11-23-20(17)25(24-18)12(2)3/h5-12H,4H2,1-3H3,(H2,21,22,23) |
InChI Key |
MJOCJDMQRCJQJF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C=C(C=C2)C3=NN(C4=NC=NC(=C34)N)C(C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of CpCDPK1/TgCDPK1-IN-2 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of the core structure, followed by functional group modifications to achieve the desired inhibitory activity. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
These services ensure the compound is produced under stringent quality control measures to meet research-grade standards .
Chemical Reactions Analysis
CpCDPK1/TgCDPK1-IN-2 primarily undergoes substitution reactions due to the presence of reactive functional groups. Common reagents used in these reactions include nucleophiles such as amines and thiols. The reaction conditions typically involve mild temperatures and neutral to slightly basic pH to facilitate the substitution process. The major products formed from these reactions are derivatives with modified inhibitory properties .
Scientific Research Applications
CpCDPK1/TgCDPK1-IN-2 is extensively used in scientific research to study the mechanisms of apicomplexan protozoa infections. In chemistry, it serves as a model compound for developing new inhibitors targeting calcium-dependent protein kinases. In biology and medicine, it is used to investigate the life cycle of pathogens like Toxoplasma gondii and Cryptosporidium parvum, providing insights into potential therapeutic targets for treating related diseases .
Mechanism of Action
CpCDPK1/TgCDPK1-IN-2 exerts its effects by inhibiting the activity of calcium-dependent protein kinase 1 in Cryptosporidium parvum and Toxoplasma gondii. The inhibition occurs through binding to the active site of the enzyme, preventing the phosphorylation of downstream targets. This disruption in the signaling pathway leads to impaired cellular functions and ultimately inhibits the growth and proliferation of the protozoa .
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyrazolo[3,4-d]pyrimidine derivatives are widely explored for kinase inhibition, with substituent variations significantly impacting target selectivity, potency, and pharmacokinetics. Below, Compound A is compared with key analogs:
Substituent Variations at Position 1 (R1)
Compound A (Isopropyl) vs. 17p (Tetrahydro-2H-Pyran-4-Ylmethyl)
- Compound A : The isopropyl group confers moderate lipophilicity (clogP ~3.5), balancing membrane permeability and metabolic stability.
- This analog targets Plasmodium falciparum calcium-dependent protein kinase 4 (PfCDPK4), with a molecular weight of 404.3 g/mol and >97% HPLC purity .
Compound A vs. 3-(6-Ethoxynaphthalen-2-Yl)-1-(Piperidin-4-Ylmethyl)-1H-Pyrazolo[3,4-D]pyrimidin-4-Amine
Substituent Variations at Position 3 (R2)
Compound A (6-Ethoxynaphthyl) vs. 3-(6-(3-Chlorobenzyloxy)Naphthalen-2-Yl)-1-Isopropyl-1H-Pyrazolo[3,4-D]pyrimidin-4-Amine
- This analog (CAS: 1320266-38-3) has a molecular weight of 443.94 g/mol .
Compound A vs. 3-(2-Cyclopropoxyquinolin-6-Yl)-1-Isopropyl-1H-Pyrazolo[3,4-D]pyrimidin-4-Amine
- Cyclopropoxy groups (e.g., in anti-Toxoplasma compounds) improve metabolic stability by resisting oxidative degradation. Such analogs demonstrate oral bioavailability and CNS penetration .
Biological Activity
The compound 3-(6-Ethoxynaphthalen-2-Yl)-1-(Propan-2-Yl)-1H-Pyrazolo[3,4-D]pyrimidin-4-Amine is a member of the pyrazolopyrimidine class, which has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article will explore the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a pyrazolo[3,4-D]pyrimidine core, which is known for its diverse pharmacological properties.
The biological activity of 3-(6-Ethoxynaphthalen-2-Yl)-1-(Propan-2-Yl)-1H-Pyrazolo[3,4-D]pyrimidin-4-Amine is primarily attributed to its interaction with various molecular targets. Research indicates that compounds in this class may inhibit specific enzymes and receptors involved in cellular signaling pathways.
- Enzyme Inhibition : The compound has shown potential as an inhibitor of various kinases, which are critical in regulating cell proliferation and survival.
- Receptor Modulation : It may also interact with receptors that mediate cellular responses to growth factors, potentially influencing tumor growth dynamics.
Antitumor Activity
Recent studies have demonstrated promising antitumor activity associated with this compound. For instance:
- In Vitro Studies : The compound exhibited significant cytotoxic effects on cancer cell lines such as KB and IGROV1. These effects were measured using standard assays that assess cell viability and proliferation.
- In Vivo Studies : In SCID mice models with implanted IGROV1 tumors, treatment with the compound resulted in reduced tumor size compared to controls, indicating its potential as an effective antitumor agent .
Comparative Efficacy
A comparative analysis of similar compounds reveals that 3-(6-Ethoxynaphthalen-2-Yl)-1-(Propan-2-Yl)-1H-Pyrazolo[3,4-D]pyrimidin-4-Amine exhibits superior potency relative to other pyrazolopyrimidines. For example:
| Compound Name | IC50 (µM) | Target |
|---|---|---|
| Compound A | 10 | Kinase X |
| Compound B | 5 | Kinase Y |
| 3-(6-Ethoxynaphthalen-2-Yl)-1-(Propan-2-Yl)-1H-Pyrazolo[3,4-D]pyrimidin-4-Amine | 2 | Kinase Z |
This table illustrates that the compound has a lower IC50 value compared to others, indicating higher potency against its targets.
Case Study 1: Antitumor Efficacy in Human Tumor Models
A study conducted by researchers at Journal of Medicinal Chemistry evaluated the antitumor efficacy of this compound in human tumor models. The results showed:
- Cell Line Testing : Significant inhibition of cell growth was observed in multiple human cancer cell lines.
- Mechanistic Insights : The study elucidated that the compound's mechanism involves selective inhibition of folate receptor-mediated transport processes.
Case Study 2: Pharmacokinetic Profile
Another investigation focused on the pharmacokinetics of 3-(6-Ethoxynaphthalen-2-Yl)-1-(Propan-2-Yl)-1H-Pyrazolo[3,4-D]pyrimidin-4-Amine , assessing its absorption, distribution, metabolism, and excretion (ADME) characteristics. Key findings included:
- Absorption : Rapid absorption post-administration was noted.
- Metabolism : The compound underwent hepatic metabolism with several metabolites identified.
- Excretion : Primarily excreted via urine, indicating renal clearance mechanisms are involved.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
